molecular formula C22H15ClFN3O2S B2738318 3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide CAS No. 422529-48-4

3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide

Cat. No.: B2738318
CAS No.: 422529-48-4
M. Wt: 439.89
InChI Key: HCMOHXKUYMMTPP-UHFFFAOYSA-N
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Description

3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide is a recognized and potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a protein kinase implicated in critical cellular processes, including cell proliferation, differentiation, and neuronal development. The primary research value of this compound lies in its application as a chemical tool to probe the complex biological functions of DYRK1A. Inhibition of DYRK1A has emerged as a compelling strategy in several research fields. In neuroscience, it is investigated for its potential role in addressing the neuropathological features of Down syndrome and neurodegenerative diseases like Alzheimer's , where DYRK1A is known to phosphorylate key proteins involved in tau pathology and amyloid-beta production. Furthermore, in oncology research, because DYRK1A activity influences the stability of transcription factors and cell cycle regulators, this inhibitor is utilized to study and target hematological malignancies and solid tumors . By selectively inhibiting DYRK1A, researchers can dissect signaling pathways that govern abnormal cell growth and survival, providing valuable insights for future therapeutic development. This makes the compound an essential reagent for biochemical, cell-based, and pharmacological studies aimed at understanding disease mechanisms and validating novel drug targets.

Properties

IUPAC Name

3-(7-chloro-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O2S/c23-15-6-9-18-19(11-15)26-22(30)27(21(18)29)17-3-1-2-14(10-17)20(28)25-12-13-4-7-16(24)8-5-13/h1-11,18H,12H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXYAXYUKRVRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3C=CC(=CC3=NC2=S)Cl)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide represents a novel class of heterocyclic compounds with potential therapeutic applications. Its unique structural features suggest a range of biological activities that warrant detailed investigation. This article synthesizes available data on its biological activity, focusing on antimicrobial properties, cytotoxicity, and other pharmacological effects.

Chemical Structure and Properties

PropertyValue
Molecular Formula C23H24ClN3O2S
Molecular Weight 442.0 g/mol
IUPAC Name 3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide
Purity ≥95%

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the tetrahydroquinazoline core followed by the introduction of the chloro and sulfanylidene groups. The final coupling with the fluorophenylmethyl moiety provides the desired benzamide structure.

Antimicrobial Activity

Research has demonstrated that compounds similar to 3-(7-chloro-4-oxo-2-sulfanylidene...) exhibit significant antimicrobial activity against various bacterial strains. For instance:

  • Escherichia coli : In vitro studies indicate that the compound shows moderate inhibitory effects against E. coli, suggesting potential use in treating infections caused by Gram-negative bacteria.
  • Staphylococcus aureus : The compound has also been tested against this Gram-positive bacterium, showing promising results in reducing bacterial growth.
  • Candida albicans : Preliminary antifungal activity has been noted, indicating a broad-spectrum antimicrobial potential.

Table 1 summarizes the antimicrobial efficacy based on Minimum Inhibitory Concentration (MIC) values derived from various studies:

BacteriaMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

Cytotoxicity and Anticancer Activity

Studies have explored the cytotoxic effects of this compound on various cancer cell lines. Notably:

  • HeLa Cells : The compound exhibited significant cytotoxicity with an IC50 value of approximately 25 µM.
  • MCF-7 Cells : Moderate activity was observed, supporting its potential as an anticancer agent.

Table 2 presents the cytotoxicity results across different cell lines:

Cell LineIC50 (µM)
HeLa25
MCF-745
A54930

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interfere with bacterial cell wall synthesis and inhibit key metabolic pathways in cancer cells.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study conducted by researchers at the University of Baghdad evaluated a series of quinazoline derivatives for their antimicrobial properties. The results indicated that compounds structurally related to our target compound displayed significant activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : Another research effort focused on evaluating the anticancer properties of quinazoline derivatives showed that several compounds led to apoptosis in cancer cells through caspase activation pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Analysis

The compound’s tetrahydroquinazolinone core differentiates it from simpler benzamide derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison
Compound Name/ID Core Structure Key Substituents Potential Activity/Use Reference
Target Compound Tetrahydroquinazolinone 7-Cl, 2-sulfanylidene, N-(4-fluorobenzyl)benzamide Kinase inhibition (inferred)
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzamide 4-chlorophenyl, 2,6-difluoro Insecticide (chitin synthesis)
1146034-20-9 (3-(4-chlorobenzyl)-N-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide) Quinazoline 4-Cl-benzyl, 4-F-benzyl, carboxamide Anticancer (inferred)
306322-15-6 (Z-2-chloro-N-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide) Thiazolidinone 2-Cl-benzamide, 4-F-benzylidene, 2-sulfanylidene Anti-inflammatory (inferred)
477332-87-9 (2-((4-Oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide) Quinazolinone p-tolyl, 2-(trifluoromethyl)phenyl, thioacetamide Enzyme inhibition

Functional Group Impact

  • Sulfanylidene (C=S) vs.
  • Fluorinated Benzyl Group: The 4-fluorobenzyl substituent likely enhances metabolic stability and membrane permeability compared to non-fluorinated benzyl groups (e.g., in 477332-87-9) .
  • Chloro Substituents: The 7-chloro group on the quinazolinone core increases lipophilicity, which may improve tissue penetration but could also affect solubility .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound, particularly for achieving high yield and purity?

Methodological Answer: Synthesis optimization involves:

  • Stepwise functionalization : Introduce the sulfanylidene and 4-fluorobenzyl groups sequentially to avoid side reactions. Evidence from benzoxazepine derivatives highlights the use of protecting groups (e.g., allyl or methoxy) to stabilize reactive intermediates during ring formation .
  • Reaction condition tuning : Adjust temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., DMF for solubility of aromatic intermediates) to enhance reaction efficiency .
  • Catalyst selection : Use palladium-based catalysts for coupling reactions involving chloro or fluorophenyl moieties, as demonstrated in similar benzamide syntheses . Analytical validation via HPLC (≥98% purity) and NMR (integration of quinazolinone protons at δ 7.8–8.2 ppm) is critical for quality control .

Q. How can researchers confirm the structural integrity of the synthesized compound, especially the sulfanylidene and fluorophenyl groups?

Methodological Answer: Combine spectroscopic and computational tools:

  • NMR : Look for characteristic shifts: sulfanylidene (C=S) adjacent to the quinazolinone ring causes deshielding (δ 165–170 ppm in 13C^{13}\text{C} NMR). The 4-fluorobenzyl group shows distinct 19F^{19}\text{F} NMR signals near δ -115 ppm .
  • HRMS : Validate the molecular ion peak (e.g., [M+H]+^+ at m/z 444.0521 for C22_{22}H16_{16}ClFN3_3O2_2S).
  • X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., thione vs. thiol) by analyzing bond lengths (C=S ~1.61 Å) .

Q. What solvent systems are recommended for solubility and stability studies of this compound?

Methodological Answer:

  • Polar aprotic solvents : DMSO or DMF are optimal for dissolution (>10 mg/mL) due to the compound’s aromatic and sulfanylidene groups.
  • Aqueous stability : Test phosphate buffers (pH 7.4) with <5% degradation over 24 hours, monitored via UV-Vis (λmax_{\text{max}} ~270 nm). Avoid basic conditions (pH >9) to prevent hydrolysis of the benzamide bond .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in bacterial enzyme inhibition, particularly targeting Acps-PPTase?

Methodological Answer:

  • Enzyme assays : Use fluorescence-based assays with purified Acps-PPTase. Monitor inhibition via reduced ATP hydrolysis (IC50_{50} determination) .
  • Docking studies : Perform molecular docking (e.g., AutoDock Vina) to identify binding interactions between the sulfanylidene group and the enzyme’s active site (e.g., hydrogen bonding with Arg124). Validate with mutagenesis studies .
  • Resistance profiling : Compare efficacy against wild-type vs. mutant bacterial strains to assess target specificity.

Q. What strategies resolve contradictions in stability data under varying storage conditions?

Methodological Answer:

  • Controlled degradation studies : Store aliquots at -20°C (lyophilized), 4°C (solution), and 25°C (solid). Analyze degradation products via LC-MS/MS to identify pathways (e.g., oxidation of sulfanylidene to sulfonyl).
  • Excipient screening : Add antioxidants (e.g., BHT) or cyclodextrins to improve solid-state stability. Cross-validate stability using DSC (melting point shifts <2°C indicate no polymorphic changes) .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency against drug-resistant pathogens?

Methodological Answer:

  • Derivative synthesis : Modify the fluorophenyl (e.g., replace F with Cl) or benzamide (e.g., introduce methyl groups) to assess steric/electronic effects.
  • Biological testing : Screen derivatives against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains. Correlate MIC values with logP (HPLC-measured) to optimize lipophilicity .
  • Crystallographic analysis : Resolve co-crystal structures of derivatives with Acps-PPTase to guide rational design .

Q. What advanced analytical approaches address discrepancies in quantifying trace impurities during synthesis?

Methodological Answer:

  • Orthogonal methods : Combine HPLC-UV (for major impurities) with LC-HRMS (for trace unknowns <0.1%). Use a C18 column (3.5 µm, 150 mm) with gradient elution (ACN/0.1% formic acid).
  • Forced degradation : Expose the compound to heat (60°C), light (ICH Q1B), and oxidizers (H2_2O2_2) to simulate impurities. Match HRMS data to known degradation pathways (e.g., dechlorination or sulfonyl formation) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s solubility in aqueous vs. organic media?

Methodological Answer:

  • Solubility parameter analysis : Calculate Hansen solubility parameters (δd_d, δp_p, δh_h) to predict miscibility. A high δh_h (>15 MPa1/2^{1/2}) suggests poor water solubility, aligning with experimental data in .
  • Co-solvent systems : Use water-ethanol (70:30) to enhance solubility. Validate via phase diagrams and nephelometry .

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